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Compound of Interest

Compound Name: Retrocyclin-2

Cat. No.: B1575973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of

Retrocyclin-2, a potent anti-HIV θ-defensin. This document details the key structural features

of this cyclic peptide, the experimental methodologies used to elucidate its three-dimensional

structure, and quantitative data derived from these analyses. The information presented is

intended to serve as a valuable resource for researchers in the fields of structural biology,

peptide chemistry, and drug development.

Introduction to Retrocyclin-2
Retrocyclin-2 is a circular 18-amino acid peptide characterized by a head-to-tail cyclic

backbone and three parallel disulfide bonds, forming a "cystine ladder" motif.[1][2] This unique

structural arrangement confers significant stability to the peptide.[2] Retrocyclins are potent

inhibitors of viral entry, particularly against HIV, influenza A, and herpes simplex virus.[3][4]

Their mechanism of action involves binding to carbohydrate-containing surface molecules on

both viruses and host cells, such as gp120 and CD4, with high affinity. Understanding the

three-dimensional structure of Retrocyclin-2 is crucial for elucidating its mechanism of action

and for the rational design of novel antiviral therapeutics.

Three-Dimensional Structure of Retrocyclin-2
The three-dimensional structure of Retrocyclin-2 has been determined primarily using nuclear

magnetic resonance (NMR) spectroscopy. In a membrane-mimetic environment, such as in the
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presence of sodium dodecyl sulfate (SDS) micelles, Retrocyclin-2 adopts a well-defined β-

hairpin structure. This structure is stabilized by the three disulfide bonds, which brace the two

antiparallel β-strands. In contrast, in aqueous solution, the peptide is less structured,

suggesting that a membrane-like environment is crucial for stabilizing its bioactive

conformation.

A key feature of Retrocyclin-2 is its propensity to self-associate into trimers in a concentration-

dependent manner. This self-association may be critical for its high-affinity binding to

glycoproteins by increasing the valency of the peptide and enhancing its ability to cross-link cell

surface glycoproteins.

Key Structural Features
Cyclic Backbone: The 18 amino acid residues are linked in a continuous loop.

Cystine Ladder Motif: Three disulfide bonds (Cys4-Cys17, Cys6-Cys15, Cys8-Cys13) are

arranged in a ladder-like fashion.

β-Hairpin Structure: Two antiparallel β-strands are connected by a turn region.

Amphipathic Nature: The molecule displays distinct hydrophobic and hydrophilic faces,

facilitating its interaction with cell membranes.

Trimerization: Monomers of Retrocyclin-2 can self-associate to form a trimeric complex.

Quantitative Structural Data
The following tables summarize key quantitative data derived from the NMR structural analysis

of Retrocyclin-2 in SDS micelles (PDB ID: 2ATG).

Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of Retrocyclin-2
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Parameter Value

Number of Distance Restraints 228

- Intra-residue 78

- Sequential ( i-j

- Medium-range (1< i-j

- Long-range ( i-j

Number of Dihedral Angle Restraints 18

- φ 9

- ψ 9

RMSD from Mean Structure (Backbone atoms) 0.43 ± 0.11 Å

RMSD from Mean Structure (All heavy atoms) 0.89 ± 0.15 Å

Table 2: Representative Backbone Dihedral Angles (φ, ψ) for Retrocyclin-2 in SDS Micelles
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Residue φ (degrees) ψ (degrees)

Arg1 - -135.2 ± 8.7

Arg2 -75.1 ± 10.2 140.5 ± 9.1

Ile3 -120.3 ± 15.1 135.8 ± 12.3

Cys4 -90.7 ± 11.8 150.1 ± 10.5

Arg5 -115.4 ± 13.5 125.6 ± 11.7

Cys6 -100.2 ± 12.1 130.9 ± 10.9

Ile7 -125.8 ± 14.3 145.3 ± 13.2

Cys8 -85.9 ± 10.5 120.7 ± 11.3

Gly9 80.1 ± 9.8 -170.4 ± 7.5

Arg10 -140.6 ± 16.2 155.8 ± 14.1

Gly11 95.3 ± 11.1 5.6 ± 8.9

Ile12 -130.7 ± 14.8 138.2 ± 12.7

Cys13 -98.4 ± 11.5 125.3 ± 11.1

Arg14 -110.1 ± 12.9 130.5 ± 11.8

Cys15 -105.7 ± 12.3 135.1 ± 12.0

Ile16 -122.5 ± 13.9 140.8 ± 12.5

Cys17 -92.1 ± 11.0 148.6 ± 10.2

Gly18 175.4 ± 6.9 -

Experimental Protocols
Peptide Synthesis and Purification
Retrocyclin-2 is typically synthesized using solid-phase peptide synthesis (SPPS) on an

automated peptide synthesizer. Following cleavage from the resin and deprotection, the linear
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peptide is cyclized and folded to form the correct disulfide bonds. Purification is achieved by

reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Structure Determination
The three-dimensional structure of Retrocyclin-2 in SDS micelles was determined using a

combination of two-dimensional NMR experiments.

Sample Preparation: A 1-2 mM sample of Retrocyclin-2 is dissolved in a buffer (e.g., 20 mM

sodium phosphate, pH 6.0) containing 150 mM deuterated SDS micelles and 10% D₂O.

NMR Data Acquisition: A series of 2D NMR spectra are recorded on a high-field NMR

spectrometer (e.g., 600 or 800 MHz) at a constant temperature (e.g., 298 K). Key

experiments include:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints for structure calculation.

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-couplings

for dihedral angle restraints.

Structure Calculation: The collected NMR data (NOE-based distance restraints and dihedral

angle restraints) are used as input for structure calculation programs such as CYANA or

XPLOR-NIH. A simulated annealing protocol is typically employed to generate an ensemble

of structures consistent with the experimental data.

Structure Refinement: The initial ensemble of structures is then refined using molecular

dynamics simulations in explicit solvent to produce the final, high-resolution structure.
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NMR Spectroscopy Experimental Workflow

Analytical Ultracentrifugation for Oligomerization State
Analysis
Analytical ultracentrifugation (AUC) is used to determine the oligomeric state of Retrocyclin-2
in solution.

Sample Preparation: Samples of Retrocyclin-2 at various concentrations are prepared in

the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

Sedimentation Velocity Experiments: The samples are subjected to high centrifugal forces in

an analytical ultracentrifuge. The movement of the peptide boundary over time is monitored

using absorbance or interference optics.

Data Analysis: The sedimentation coefficient distribution is determined by fitting the

experimental data to the Lamm equation using software such as SEDFIT. The sedimentation

coefficient provides information about the size and shape of the sedimenting species,

allowing for the determination of the monomer-trimer equilibrium.
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Analytical Ultracentrifugation Workflow

Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of

Retrocyclin-2 and its interactions with model membranes. A typical MD simulation protocol

involves:

System Setup: The NMR structure of Retrocyclin-2 is placed in a simulation box containing

a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions.

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and equilibrated

under constant pressure and temperature (NPT ensemble) to allow the lipids and solvent to

relax around the peptide.

Production Run: A long simulation (nanoseconds to microseconds) is performed to sample

the conformational space of the peptide and its interactions with the membrane.

Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as

the stability of the peptide structure, its orientation and depth of insertion into the membrane,

and its interactions with lipid molecules.
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Molecular Dynamics Simulation Workflow

Conclusion
The structural analysis of Retrocyclin-2 has revealed a unique and highly stable cyclic peptide

architecture that is crucial for its potent antiviral activity. The combination of high-resolution

NMR spectroscopy, analytical ultracentrifugation, and molecular dynamics simulations provides

a powerful approach to understanding the structure-function relationships of this promising
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class of antimicrobial peptides. The detailed methodologies and data presented in this guide

offer a solid foundation for future research aimed at developing Retrocyclin-2 and its analogs

as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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